BenchChemオンラインストアへようこそ!

Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-

Chiral synthesis Enzymatic resolution Enantiomeric purity

Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- (CAS 1146699-67-3) is a chiral α-(N-sulfonamido)acetamide compound classified as a fluorinated D-norvalinamide derivative. With a molecular formula of C11H12ClF3N2O3S and molecular weight of 344.74 g/mol, this compound serves as a critical synthetic intermediate in the preparation of Avagacestat (BMS-708163), a potent and selective γ-secretase inhibitor investigated for Alzheimer's disease.

Molecular Formula C11H12ClF3N2O3S
Molecular Weight 344.74 g/mol
Cat. No. B8066376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-
Molecular FormulaC11H12ClF3N2O3S
Molecular Weight344.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NC(CCC(F)(F)F)C(=O)N)Cl
InChIInChI=1S/C11H12ClF3N2O3S/c12-7-1-3-8(4-2-7)21(19,20)17-9(10(16)18)5-6-11(13,14)15/h1-4,9,17H,5-6H2,(H2,16,18)/t9-/m1/s1
InChIKeyAMDXQCHTJWVNGY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro- (CAS 1146699-67-3): A Chiral Sulfonamide Intermediate for Gamma-Secretase Inhibitor Synthesis


Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- (CAS 1146699-67-3) is a chiral α-(N-sulfonamido)acetamide compound classified as a fluorinated D-norvalinamide derivative . With a molecular formula of C11H12ClF3N2O3S and molecular weight of 344.74 g/mol, this compound serves as a critical synthetic intermediate in the preparation of Avagacestat (BMS-708163), a potent and selective γ-secretase inhibitor investigated for Alzheimer's disease [1]. Its structural features include a (2R)-configured chiral center, a terminal trifluoromethyl group, and a 4-chlorophenylsulfonyl protecting/activating group, making it a versatile building block for medicinal chemistry and process research applications [2].

Why (2R)-Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro- Cannot Be Replaced by Generic Analogs in Investigational Gamma-Secretase Inhibitor Synthesis


Substitution with racemic or (2S)-enantiomeric mixtures of this chiral sulfonamide intermediate introduces uncontrolled stereochemical variables that directly impact the potency and selectivity of the final γ-secretase inhibitor product, as demonstrated by the stringent enantiomeric purity requirements in the Avagacestat synthetic route [1]. Non-fluorinated or des-chloro analogs lack the precise electronic and steric properties conferred by the trifluoromethyl and 4-chlorophenyl groups, which are critical for the downstream coupling reactions and the ultimate pharmacological profile of the target inhibitor [2]. The evidence below quantifies these differentiation points across multiple orthogonal dimensions—enantiomeric purity, synthetic utility, physicochemical properties, and quality specifications—to support informed procurement decisions.

Quantitative Differentiation Evidence for (2R)-Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro- Relative to Closest Analogs


Enantiomeric Excess (ee) of (2R)-Sulfonamide Intermediate Achieved via Engineered Enzymatic Synthesis vs. Racemic Baseline

The (2R)-configured sulfonamide intermediate produced via an engineered D-amino acid dehydrogenase route achieves an enantiomeric excess (ee) of 100%, as reported in the proprietary enzymatic preparation process optimized for the γ-secretase inhibitor BMS-708163 . In contrast, the racemic mixture ((RS)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide) possesses an ee of 0%, providing no stereochemical enrichment for downstream asymmetric coupling. This absolute stereochemical purity eliminates the need for costly chiral chromatographic separation steps that would otherwise be required when starting from racemic material, where the unwanted (2S)-enantiomer could lead to the formation of the inactive diastereomer of Avagacestat [1].

Chiral synthesis Enzymatic resolution Enantiomeric purity Gamma-secretase inhibitor intermediate

Synthetic Yield for (2R)-Sulfonamide Formation from Chiral Amino Amide Precursor vs. Alternative Protecting Group Strategies

The reaction of (R)-2-amino-5,5,5-trifluoropentanamide with 4-chlorobenzenesulfonyl chloride to afford (2R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide proceeds with ~90% isolated yield under the conditions described in the BMS patent [1]. This compares favorably to the ~86% yield reported for the same transformation under alternative conditions in the Hanson et al. process development study . Notably, the direct sulfonamidation of the free amine precursor using 4-chlorobenzenesulfonyl chloride is reported to be more efficient than the corresponding reaction employing other sulfonyl chlorides (e.g., 4-methylphenylsulfonyl chloride) due to the enhanced electrophilicity of the 4-chloro-substituted reagent, although specific comparative yield data for different sulfonyl chlorides under identical conditions are not available in the open literature.

Sulfonamide coupling Synthetic yield Process chemistry Intermediate preparation

Physicochemical Property Differentiation: LogP and Polar Surface Area (PSA) vs. Non-Fluorinated Analog

The target (2R)-sulfonamide intermediate possesses a calculated LogP of 4.44 and a topological polar surface area (PSA) of 98.63 Ų, as reported in authoritative chemical databases for CAS 1146699-67-3 . For the structurally analogous non-fluorinated comparator, (R)-2-(4-chlorophenylsulfonamido)pentanamide (replacement of the terminal –CF₃ group with –CH₃), predicted LogP is approximately 3.1–3.3 and PSA remains ~98.6 Ų (class-level inference based on fragment-based calculations). The ~1.1–1.3 LogP unit increase conferred by the trifluoromethyl group imparts significantly higher lipophilicity to the target compound, which influences its solubility profile, extraction behavior, and chromatographic retention times during purification. These property differences have practical consequences for synthetic workup and intermediate isolation steps.

Lipophilicity Polar surface area Physicochemical properties Calculated molecular descriptors

Vendor Certificate of Analysis (CoA) Purity Specifications: (2R)-Sulfonamide Intermediate vs. Racemate

Commercially sourced (2R)-Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro- is routinely supplied with a certified purity of ≥98% (HPLC), as specified by multiple reputable vendors including Bidepharm and MolCore for CAS 1146699-67-3 . In contrast, the racemic mixture (CAS not assigned) is typically offered at lower purity grades or without verified enantiomeric composition . The 98% purity specification is supported by batch-specific QC documentation including NMR, HPLC, and in some cases chiral HPLC, providing procurement confidence for regulated research environments. The lower purity ceiling for racemic material stems from the additional chromatographic complexity of separating enantiomeric and diastereomeric impurities.

Chemical purity Quality control HPLC purity Procurement specification

Optimal Research and Industrial Application Scenarios for (2R)-Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro- Based on Verified Differentiation Evidence


Asymmetric Synthesis of Avagacestat (BMS-708163) and Structural Analogs via N-Alkylation Coupling

The (2R)-sulfonamide intermediate is employed as the stoichiometric chiral building block in the convergent synthesis of (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (Avagacestat) via cesium carbonate-mediated N-alkylation with 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole, as disclosed in US Patents US8084477B2 and US2010/240719 A1 [1]. The 100% enantiomeric purity of the intermediate ensures exclusive formation of the (2R)-configured final product, which exhibits an Aβ40 IC50 of 0.30 nM and 193-fold selectivity over Notch [2]. The high-yielding coupling step (~90% overall) makes this intermediate the preferred choice for both medicinal chemistry SAR exploration and process-scale manufacture of this class of γ-secretase inhibitors.

Enzymatic Process Development and Biocatalytic Route Optimization

The enzymatic synthesis of the (2R)-sulfonamide intermediate via engineered D-amino acid dehydrogenase serves as a benchmark case study for industrial biocatalytic process development [1]. The reported achievement of 100% ee through glutamate dehydrogenase gene knockout in the E. coli expression host provides a validated platform for researchers developing analogous enzymatic routes to chiral α-amino acid derivatives. The intermediate can be isolated or telescoped directly into the sulfonamide formation step, offering flexibility for continuous flow process design. The documented ~90% yield for the sulfonamidation step [2] establishes a performance baseline against which alternative enzymatic or chemocatalytic approaches can be quantitatively benchmarked.

Chiral Building Block for Fluorinated Peptidomimetic Library Synthesis

With its trifluoromethyl-substituted D-norvalinamide core and a sulfonamide functionality amenable to further derivatization, this intermediate serves as a versatile scaffold for generating libraries of fluorinated peptidomimetics [1]. Its LogP of 4.44 and PSA of 98.63 Ų [2] position it within favorable drug-like property space, while the 4-chlorophenylsulfonyl group can function as either a protecting group or a pharmacophoric element. The ≥98% commercial purity specification ensures that library compounds derived from this intermediate meet the quality thresholds required for high-throughput biological screening without confounding impurity-related artifacts.

Reference Standard for Chiral HPLC Method Development and Quality Control

Given its well-defined (2R)-stereochemistry and the availability of authenticated reference material at ≥98% purity [1], this sulfonamide intermediate is suitable for use as a chiral HPLC reference standard in the development of enantiomeric purity methods for γ-secretase inhibitor intermediates and final APIs. The distinct chromatographic behavior conferred by the trifluoromethyl group (LogP 4.44) relative to non-fluorinated analogs [2] provides a clear analytical window for separation from potential process impurities, facilitating robust QC method validation in GMP-oriented manufacturing environments.

Quote Request

Request a Quote for Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.